Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluorinated pyridine ring, and a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and as a tool for probing cellular functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and fluorinated pyridine compounds. Examples include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and may have similar chemical properties and applications.
Fluorinated pyridine compounds: These compounds contain a fluorinated pyridine ring and may exhibit similar reactivity and biological activity.
Uniqueness
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12FN3O5S2 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12FN3O5S2/c1-23-13-8(4-7(16)5-17-13)10-11-9(25-12(10)14(20)24-2)6-18-15(19-11)26(3,21)22/h4-6H,1-3H3 |
InChI Key |
VKPUSIZXLBMITJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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